1-Bromo-4-nonylbenzene
Overview
Description
1-Bromo-4-nonylbenzene is a chemical compound with the molecular formula C15H23Br. It is a colorless to almost colorless liquid at room temperature. This compound is widely used in various applications such as surfactants, lubricants, and intermediates in the synthesis of other chemicals.
Scientific Research Applications
1-Bromo-4-nonylbenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological membranes and lipid interactions.
Medicine: Research into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is employed in the production of surfactants and lubricants
Safety and Hazards
1-Bromo-4-nonylbenzene is associated with some safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin, it should be washed off with plenty of soap and water . If eye irritation persists, medical advice or attention should be sought .
Mechanism of Action
Mode of Action
Brominated benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1-Bromo-4-nonylbenzene . These factors could include temperature, pH, presence of other chemicals, and specific conditions within a biological system.
Biochemical Analysis
Biochemical Properties
1-Bromo-4-nonylbenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted benzene derivatives . The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different organic products
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation . For instance, the bromine atom in this compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity . Additionally, the compound’s interaction with DNA or RNA may result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular and systemic function . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, including tissue damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and toxicity. For example, the oxidation of this compound by cytochrome P450 enzymes can produce reactive intermediates that may interact with cellular components, potentially leading to oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to specific proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins
Preparation Methods
1-Bromo-4-nonylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . Industrial production methods often involve the bromination of nonylbenzene using bromine or other brominating agents under controlled conditions .
Chemical Reactions Analysis
1-Bromo-4-nonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The nonyl chain can be oxidized under specific conditions to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form nonylbenzene by removing the bromine atom.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include nonylbenzene, nonyl alcohol, and nonyl carboxylic acid .
Comparison with Similar Compounds
1-Bromo-4-nonylbenzene can be compared with other similar compounds such as:
1-Bromo-4-nitrobenzene: Similar in structure but contains a nitro group, making it more reactive in certain conditions.
4-Bromononane: Lacks the aromatic ring, making it less versatile in electrophilic aromatic substitution reactions.
4-Nonylphenol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a long nonyl chain and a bromine atom attached to an aromatic ring, providing a balance of hydrophobic and reactive properties.
Properties
IUPAC Name |
1-bromo-4-nonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWOFRWEVUMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504086 | |
Record name | 1-Bromo-4-nonylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-94-0 | |
Record name | 1-Bromo-4-nonylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51554-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-nonylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-nonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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